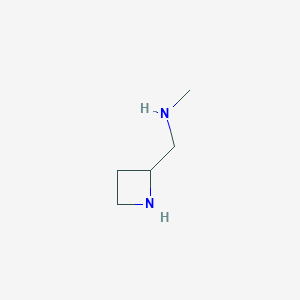

1-(azetidin-2-yl)-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(azetidin-2-yl)-N-methylmethanamine” is a compound that belongs to the class of organic compounds known as azetidines . It has a molecular weight of 86.14 and is a liquid at room temperature . The IUPAC name for this compound is 2-azetidinylmethanamine .

Synthesis Analysis

The synthesis of azetidine derivatives has been carried out using different methods . For example, the preparation of 1,2,4-trisubstituted azetidines by reductive cyclization of aza-Michael adducts of chalcones has been reported .Molecular Structure Analysis

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The azetidine ring is a part of the core structure of many β-lactam antibiotics .Chemical Reactions Analysis

Azetidine derivatives have been used in various chemical reactions . For example, cycloaddition of monochloroacetylchloride with imines (Schiff base) results in the formation of 2-azetidinone .Physical And Chemical Properties Analysis

The compound “1-(azetidin-2-yl)-N-methylmethanamine” is a liquid at room temperature . It has a molecular weight of 86.14 .Applications De Recherche Scientifique

Antiproliferative Activity in Breast Cancer Cells

1-(Azetidin-2-yl)-N-methylmethanamine: and related compounds have been investigated for their antiproliferative effects in breast cancer cells. Specifically, a series of novel analogues were designed based on combretastatin A-4 (CA-4), where the ethylene bridge was replaced with a β-lactam (2-azetidinone) scaffold . Notable findings include:

GABA-Uptake Inhibition

Another application involves the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids. Among these, amino acid II displayed moderate GABA-uptake inhibition at GAT-3 (with selectivity over GAT-1), suggesting potential neurological implications .

Chemical Hybridization for Male Sterilization in Wheat Plants

(Azetidin-2-yl)acetic acid (III): and its N-substituted derivatives were used as chemical hybridizing agents to selectively sterilize the male parts of wheat plants. This rendered the pollen grains non-functional, contributing to plant breeding and crop improvement .

Mécanisme D'action

The azetidine ring is a common structural feature of a number of wide-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardiacins, and monobactams . These antibiotics work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Safety and Hazards

Propriétés

IUPAC Name |

1-(azetidin-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-6-4-5-2-3-7-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLBMLAQHLFNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azetidin-2-yl)-N-methylmethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2644663.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)

![5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2644670.png)

![2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2644673.png)